molecular formula C21H19N9O3 B11101664 (3E)-3-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3E)-3-(2-{4-[(4-nitrophenyl)amino]-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11101664
M. Wt: 445.4 g/mol
InChI Key: CGZMJGYILRELTO-UHFFFAOYSA-N
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Description

3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitroaniline group, a pyrrolidinyl group, and a triazine ring, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

The synthesis of 3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Nitroaniline Intermediate: This step involves the nitration of aniline to produce 4-nitroaniline.

    Synthesis of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Coupling Reactions:

    Final Assembly: The final step involves the hydrazonation of the assembled intermediate to produce the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo substitution reactions, particularly at the triazine ring, where different substituents can be introduced.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites, inhibiting enzyme activity, or modulating receptor function. The pathways involved can include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar compounds to 3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE include:

The uniqueness of 3-{(E)-2-[4-(4-NITROANILINO)-6-(1-PYRROLIDINYL)-1,3,5-TRIAZIN-2-YL]HYDRAZONO}-1,3-DIHYDRO-2H-INDOL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N9O3

Molecular Weight

445.4 g/mol

IUPAC Name

3-[[4-(4-nitroanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C21H19N9O3/c31-18-17(15-5-1-2-6-16(15)23-18)27-28-20-24-19(25-21(26-20)29-11-3-4-12-29)22-13-7-9-14(10-8-13)30(32)33/h1-2,5-10,23,31H,3-4,11-12H2,(H,22,24,25,26)

InChI Key

CGZMJGYILRELTO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)N=NC3=C(NC4=CC=CC=C43)O)NC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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